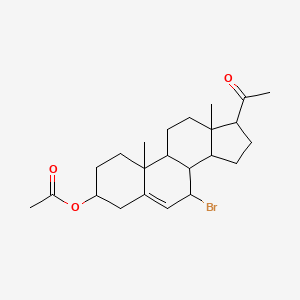

7-BroMo-3-O-acetyl-pregnenolone

Beschreibung

Overview of Pregnenolone (B344588) as an Endogenous Steroid Precursor and Neurosteroid

Pregnenolone (P5) is a fundamental endogenous steroid, serving as the universal precursor for the biosynthesis of most steroid hormones, including progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens. wikipedia.org It is synthesized from cholesterol, primarily in the adrenal glands, gonads, and brain, through the action of the enzyme cytochrome P450scc. rrpharmacology.ru

Beyond its role as a metabolic intermediate, pregnenolone is also recognized as a neurosteroid, a class of steroids synthesized within the central and peripheral nervous systems that can modulate brain function. nih.govnih.gov Pregnenolone and its derivatives, such as pregnenolone sulfate (B86663), are found in significant concentrations in the brain and have been shown to influence synaptic function, promote neuroprotection, and enhance myelination. wikipedia.orgnih.gov Research suggests that these neurosteroids can improve cognitive functions and memory, and may offer protective effects against certain neurological and psychiatric disorders. nih.govrsc.org

Rationale for Chemical Modification of the Pregnenolone Scaffold in Drug Discovery and Development

The natural biological activities of pregnenolone, while significant, can be refined and enhanced through chemical modification. The pregnenolone scaffold serves as a versatile template for the design and synthesis of novel therapeutic agents. nih.govnih.govresearchgate.net The primary goals of these modifications are to:

Increase Potency and Efficacy: Altering the chemical structure can lead to stronger interactions with biological targets, resulting in a more potent therapeutic effect.

Improve Selectivity: Modifications can be designed to make the resulting analogue more specific for a particular receptor or enzyme, thereby reducing off-target effects.

Enhance Bioavailability: Changes to the molecule can improve its absorption, distribution, metabolism, and excretion (ADME) properties, ensuring it reaches its intended target in the body in sufficient concentrations.

Introduce Novel Biological Activities: The addition of new functional groups can impart entirely new pharmacological properties to the pregnenolone core.

This strategy of creating "multitarget-directed ligands" by combining different pharmacophoric moieties into a single molecule is a promising approach for developing treatments for complex diseases. rsc.orgrsc.org

Significance of Halogenation (Bromination at C-7) and Acetylation (at C-3) in Pregnenolone Derivatives for Enhanced Bioactivity and Research Utility

The introduction of halogen atoms, such as bromine, and acetyl groups at specific positions on the pregnenolone molecule are common and impactful modifications.

Halogenation (Bromination at C-7): The hydroxylation of pregnenolone at the 7α- and 7β-positions is a known metabolic pathway in various tissues, catalyzed by cytochrome P450 enzymes. nih.gov The introduction of a bromine atom at the C-7 position is a strategic modification. Halogenation can significantly alter the electronic properties and lipophilicity of the molecule, which can influence its binding affinity to target proteins and its ability to cross biological membranes.

Eigenschaften

Molekularformel |

C23H33BrO3 |

|---|---|

Molekulargewicht |

437.4 g/mol |

IUPAC-Name |

(17-acetyl-7-bromo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate |

InChI |

InChI=1S/C23H33BrO3/c1-13(25)17-5-6-18-21-19(8-10-23(17,18)4)22(3)9-7-16(27-14(2)26)11-15(22)12-20(21)24/h12,16-21H,5-11H2,1-4H3 |

InChI-Schlüssel |

XBASGDGJPXJCNL-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)C)C)Br)C |

Herkunft des Produkts |

United States |

Advanced Analytical Characterization in Pregnenolone Derivative Research

Spectroscopic Techniques for Elucidating the Molecular Structure of Brominated and Acetylated Pregnenolone (B344588) Derivatives

Spectroscopic methods are indispensable for the unambiguous determination of the complex three-dimensional structures of steroidal compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) in Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, including complex steroids like 7-Bromo-3-O-acetyl-pregnenolone. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

In the ¹H NMR spectrum of pregnenolone acetate (B1210297), characteristic signals for the acetyl group protons and the vinyl proton at C6 are observed. nih.gov For this compound, the introduction of a bromine atom at the C7 position would induce significant changes in the chemical shifts of nearby protons, particularly the H-7 proton and the vinyl H-6 proton. The electron-withdrawing effect of the bromine atom would be expected to shift the H-7 proton downfield. The coupling patterns observed in 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assigning these shifted protons and confirming the position of the bromine substituent. nih.gov

The ¹³C NMR spectrum is equally informative. The carbon signals of pregnenolone acetate are well-documented. nih.gov The introduction of bromine at C7 would cause a significant downfield shift for the C7 signal and would also influence the chemical shifts of adjacent carbons (C6, C8, and C5). The specific chemical shifts are essential for confirming the regiochemistry of the bromination.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Nuclei in this compound (based on data for pregnenolone acetate)

| Nucleus | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |

| H-3 | ~4.6 | - | Deshielded due to the adjacent acetyl group. |

| H-6 | >5.4 | - | Downfield shift expected due to proximity to the electronegative bromine at C7. |

| H-7 | ~4.0-4.5 | ~60-70 | Significant downfield shift due to the direct attachment of the electronegative bromine atom. |

| C-3 | - | ~74 | Affected by the acetyl group. |

| C-5 | - | ~139 | Slight downfield shift expected due to the influence of the C7-bromo substituent. |

| C-6 | - | ~122 | Slight shift expected. |

| C-7 | - | ~60-70 | Significant downfield shift due to the C-Br bond. |

| Acetyl CH₃ | ~2.0 | ~21 | Characteristic chemical shift for an acetyl group. |

| Acetyl C=O | - | ~170 | Characteristic chemical shift for an ester carbonyl. |

Note: These are predicted values. Actual experimental values are required for definitive assignment.

Mass Spectrometry (MS) Approaches for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a vital technique for confirming the molecular weight of synthesized compounds and assessing their purity. For this compound, the molecular ion peak in the mass spectrum would be a key identifier. Given the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion would appear as a characteristic pair of peaks (M and M+2) of nearly equal intensity, separated by two mass units. This isotopic signature provides definitive evidence for the presence of a single bromine atom in the molecule.

Electron ionization (EI) mass spectrometry of pregnenolone acetate typically shows characteristic fragmentation patterns. nih.govnist.gov The fragmentation of this compound would be expected to follow similar pathways, with additional fragmentation patterns influenced by the bromine atom. The loss of the acetyl group, the side chain, and bromine would likely be observed. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, further confirming the elemental composition.

Chromatographic Methods for Purification and Analytical Quantification of Steroidal Compounds

Chromatographic techniques are essential for the separation, purification, and quantification of steroid derivatives from reaction mixtures and biological matrices.

High-Performance Liquid Chromatography (HPLC) in Derivative Isolation and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purification and analysis of steroid derivatives. For a compound like this compound, which is more nonpolar than its parent compound, reversed-phase HPLC would be the method of choice. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would likely provide good separation from starting materials and byproducts. The increased lipophilicity due to the bromine atom would lead to a longer retention time compared to pregnenolone acetate under the same conditions.

For quantitative analysis, a validated HPLC method with a suitable detector, such as a UV detector, is necessary. The presence of the double bond in the B-ring allows for UV detection. The method would need to be validated for linearity, accuracy, precision, and sensitivity to ensure reliable quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Steroid Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of complex mixtures of steroids, often used in metabolomics and steroid profiling. nih.gov Due to the relatively low volatility of steroids, derivatization is often required prior to GC analysis to improve their thermal stability and chromatographic behavior. For this compound, the 3-O-acetyl group already serves as a protecting group. However, further derivatization, such as the formation of a methyloxime derivative of the 20-keto group, could be employed to enhance separation and detection.

The GC-MS analysis would provide both the retention time, a characteristic of the compound under specific chromatographic conditions, and the mass spectrum for identification. This technique is particularly useful for detecting and quantifying the target compound in complex biological samples.

Purity and Quality Control of Synthesized Analogues

Ensuring the purity and quality of a synthesized steroid analogue is critical for its use in further research. A combination of the analytical techniques described above is employed for comprehensive quality control.

The identity of this compound is confirmed by a combination of NMR and MS data. Purity is typically assessed by HPLC, where the area of the main peak relative to the total area of all peaks gives a percentage purity. A high-purity sample should show a single, sharp peak in the chromatogram. Elemental analysis can also be used to confirm the elemental composition (C, H, N, O, Br) of the synthesized compound, providing further evidence of its purity.

Table 2: Summary of Analytical Techniques for Quality Control of this compound

| Analytical Technique | Purpose | Expected Outcome for a Pure Sample |

| ¹H and ¹³C NMR | Structural Elucidation and Identification | Spectra consistent with the proposed structure, with no significant signals from impurities. |

| Mass Spectrometry | Molecular Weight Confirmation | Correct molecular ion with the characteristic Br isotopic pattern. |

| HPLC | Purity Assessment and Quantification | A single major peak with a purity value typically >95%. |

| GC-MS | Identification in Complex Mixtures | A single peak at a specific retention time with a mass spectrum matching the compound. |

| Elemental Analysis | Elemental Composition Confirmation | Experimental percentages of C, H, and O matching the calculated values. |

Structure Activity Relationship Sar Studies of 7 Bromo 3 O Acetyl Pregnenolone and Its Analogues

Impact of C-7 Bromination on Steroidal Biological Activity and Receptor Binding Affinity

The introduction of a bromine atom at the C-7 position of the steroid nucleus is a critical modification that can significantly alter the biological activity and receptor binding affinity of pregnenolone (B344588) derivatives. Halogenation, in general, can influence a molecule's lipophilicity, electronic properties, and steric profile, all of which are pivotal in its interaction with protein targets. nih.gov

The C-7 position of the steroid core is often subject to metabolic hydroxylation by cytochrome P450 enzymes. nih.govnih.gov The presence of a bulky and electron-withdrawing bromine atom at this position can block this metabolic pathway, thereby increasing the metabolic stability and bioavailability of the compound. This steric hindrance can prevent the formation of 7-hydroxy metabolites, which may have different or unwanted biological activities.

Role of 3-O-Acetylation in Modulating Pregnenolone Derivative Activity and Metabolic Stability

The acetylation of the 3-hydroxyl group of pregnenolone to form a 3-O-acetyl ester is another key structural modification that modulates its pharmacological profile. The 3-hydroxyl group is a primary site for phase II metabolic conjugation reactions, such as glucuronidation and sulfation, which facilitate the excretion of the steroid from the body. nih.gov By converting this hydroxyl group to an acetate (B1210297) ester, the metabolic susceptibility at this position is reduced.

The 3-O-acetyl group can act as a prodrug moiety. In vivo, esterases can hydrolyze the acetate group to regenerate the free 3-hydroxyl compound. This controlled release can influence the pharmacokinetic profile of the drug, potentially leading to a more sustained therapeutic effect. The rate of hydrolysis can be fine-tuned by altering the nature of the ester group.

Conformational Analysis and Steric Effects in Determining SAR

The three-dimensional shape of a steroid molecule is paramount in determining its biological activity. The introduction of substituents like a bromine atom at C-7 and an acetyl group at C-3 can induce significant conformational changes in the steroid's ring structure. These changes, along with the steric bulk of the substituents themselves, play a crucial role in the structure-activity relationship.

Computational Chemistry and Molecular Modeling in SAR Prediction and Validation

In the absence of extensive empirical data for 7-Bromo-3-O-acetyl-pregnenolone, computational chemistry and molecular modeling serve as invaluable tools for predicting its structure-activity relationship. These in silico methods allow for the rational design and optimization of steroid-based ligands. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking simulations can be performed with various potential protein targets, such as enzymes involved in steroid metabolism or receptors implicated in different disease states. nih.govnih.gov

These simulations can provide insights into the binding mode of the compound, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and potential halogen bonds involving the C-7 bromine. By comparing the docking scores and binding poses of this compound with those of the parent pregnenolone and other derivatives, it is possible to predict its binding affinity and selectivity. For instance, docking studies on other pregnenolone analogs have successfully predicted their binding to enzymes like aromatase and human dihydrofolate reductase. nih.govnih.gov

A hypothetical docking study of this compound into a generic steroid-binding pocket could reveal the following potential interactions:

| Functional Group | Potential Interaction | Receptor Residue Example |

| C-7 Bromo | Halogen Bond, Steric Block | Serine, Threonine, Backbone Carbonyl |

| C-3 Acetyl Carbonyl | Hydrogen Bond | Arginine, Lysine |

| Steroid Backbone | Hydrophobic Interactions | Leucine, Isoleucine, Valine |

| C-20 Carbonyl | Hydrogen Bond | Asparagine, Glutamine |

This table illustrates the types of interactions that would be analyzed in a molecular docking simulation to understand the binding profile of the compound.

Beyond molecular docking, a range of other in silico methods can be employed for activity prediction and lead optimization. Quantitative Structure-Activity Relationship (QSAR) models can be developed based on a series of related compounds to correlate their structural features with their biological activities. While a specific QSAR model for 7-bromo-pregnenolone derivatives may not exist, general models for steroid activity can provide valuable predictions.

Pharmacophore modeling can be used to identify the essential three-dimensional arrangement of functional groups required for biological activity. This can guide the design of new analogs with improved potency and selectivity. Furthermore, molecular dynamics simulations can be used to study the conformational flexibility of this compound and its stability within a receptor's binding site over time. frontiersin.org These computational approaches, when used in concert, provide a powerful platform for understanding the SAR of novel steroid derivatives and for guiding future synthetic efforts.

Molecular Mechanisms of Biological Activity of Pregnenolone Derivatives in in Vitro and Preclinical Models

Modulation of Key Enzymatic Pathways

The introduction of bromine at the C7 position and an acetyl group at the C3 position of the pregnenolone (B344588) backbone can significantly alter its interaction with various enzymes, leading to either inhibition or modulation of their activity.

Inhibition/Modulation of Cytochrome P450 Enzymes (e.g., CYP17 Hydroxylase, CYP7B1)

Cytochrome P450 enzymes are a large family of proteins involved in the metabolism of a wide range of endogenous and exogenous compounds. The pregnenolone scaffold is a known substrate and inhibitor for several CYP enzymes.

CYP17 Hydroxylase: This enzyme is a key player in the biosynthesis of androgens and estrogens. nih.govacs.orgnih.gov Inhibition of CYP17 is a validated strategy in the treatment of prostate cancer. nih.gov While direct studies on 7-Bromo-3-O-acetyl-pregnenolone are lacking, research on other pregnenolone analogs provides insights into its potential activity. A variety of pregnenolone derivatives have been synthesized and shown to inhibit CYP17 hydroxylase. nih.gov For instance, certain pregnenolone analogs with modifications at different positions have demonstrated inhibitory activity, with some showing IC50 values in the micromolar range. nih.gov The presence of a halogen, such as bromine, on the steroid nucleus can influence binding affinity and inhibitory potency.

CYP7B1: This enzyme is involved in the catabolism of steroids and the bile acid synthesis pathway. While specific data on the interaction of this compound with CYP7B1 is not available, the general principle of how steroid derivatives interact with CYP enzymes suggests that this compound could potentially modulate its activity.

| Compound/Derivative | Enzyme | Activity (IC50/Ki) | Reference |

| Pregnenolone Derivative 12 | CYP17 Hydroxylase | IC50 = 2.5 µM | nih.gov |

| Abiraterone (standard) | CYP17 Hydroxylase | IC50 = 0.07 µM | nih.gov |

| 3β-hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene (5) | Human CYP17 | IC50 = 300 nM | acs.org |

| 3β-hydroxy-17-(51-pyrimidyl)androsta-5,16-diene (15) | Human CYP17 | IC50 = 500 nM | acs.org |

| 17-(1H-benzimidazole-1-yl)androsta-4,16-dien-3-one (6) | Human CYP17 | IC50 = 915 nM | acs.org |

Regulation of Aromatase Activity

Aromatase (CYP19A1) is the enzyme responsible for the final step in estrogen biosynthesis. Its inhibition is a key therapeutic strategy for hormone-dependent breast cancer. nih.govwikipedia.orgcancernetwork.com Steroidal aromatase inhibitors often mimic the structure of the natural substrate, androstenedione (B190577). wikipedia.org Studies on androstenedione analogs have shown that substitutions at the C7 position can significantly enhance aromatase inhibitory activity. nih.govnih.gov Specifically, 7α-substituted androstenedione derivatives have been found to be potent inhibitors. nih.govnih.gov This suggests that the 7-bromo substitution in this compound could confer aromatase inhibitory properties. The spatial arrangement and electronic properties of the bromo group at the 7-position could facilitate strong interactions with the active site of the aromatase enzyme. nih.gov

| Compound/Derivative | Enzyme | Activity (IC50/Ki) | Reference |

| 7α-(4'-amino)phenylthio-1,4-androstadiene-3,17-dione (7α-APTADD) | Aromatase | Apparent Ki = 9.9 ± 1.0 nM | nih.gov |

| 7-phenethyl-1,4,6-androstatriene-3,17-dione | Aromatase | IC50 = 80 nM | nih.gov |

Effects on Acetylcholinesterase (AChE) and Carbonic Anhydrase-II (CA-II) Activity

Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). AChE inhibitors are used in the treatment of Alzheimer's disease to enhance cholinergic neurotransmission. nih.govnih.gov While direct data for this compound is unavailable, studies on other chromenone derivatives with bromo substitutions have demonstrated potent AChE inhibitory activity, with some compounds exhibiting Ki values in the nanomolar range. nih.gov This suggests that the pregnenolone scaffold, when appropriately functionalized, can interact with the active site of AChE.

Carbonic Anhydrase-II (CA-II): Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide. CA inhibitors are used as diuretics and for the treatment of glaucoma and other conditions. nih.gov Certain sulfonamide derivatives of pregnenolone have been shown to inhibit human CA-II. This indicates that the steroid nucleus can be a carrier for functional groups that target the active site of carbonic anhydrase. nih.gov

Receptor Interactions and Allosteric Modulation (e.g., Cannabinoid CB1 Receptor, Translocator Protein (TSPO))

Cannabinoid CB1 Receptor: The CB1 receptor is a G protein-coupled receptor that is a primary target of the psychoactive components of cannabis. Pregnenolone itself has been identified as a negative allosteric modulator of the CB1 receptor, meaning it can inhibit the receptor's activity without directly competing with agonists. nih.gov This modulation is thought to be a natural protective mechanism against over-activation of the CB1 receptor. While pregnenolone's affinity for the CB1 receptor has been investigated, the specific binding affinity of this compound has not been reported. nih.gov The addition of the bromo and acetyl groups could potentially alter the binding kinetics and allosteric modulatory effects of the parent molecule.

Translocator Protein (TSPO): The 18 kDa translocator protein (TSPO) is located on the outer mitochondrial membrane and is involved in the transport of cholesterol into the mitochondria, a rate-limiting step in steroidogenesis. researchgate.netnih.govnih.gov Ligands that bind to TSPO can stimulate the synthesis of pregnenolone. researchgate.netnih.govnih.govresearchgate.net While it is not known if this compound itself acts as a TSPO ligand, the parent molecule, pregnenolone, is the product of TSPO-mediated cholesterol transport. Therefore, any compound that modulates TSPO activity could indirectly affect the levels of pregnenolone and its derivatives.

Neurosteroid Activity and Neurobiological Impact

Neurosteroids are steroids synthesized within the brain that can rapidly modulate neuronal activity. Pregnenolone is a key neurosteroid with a range of effects on the central nervous system.

Influence on Microtubule Dynamics and Cell Migration via Protein Interactions (e.g., CLIP-170)

Microtubules are dynamic cytoskeletal polymers essential for cell structure, transport, and migration. Pregnenolone has been shown to promote microtubule polymerization. d-nb.info A study on a non-metabolizable analog, pregnenolone acetate (B1210297) (3-O-acetyl-pregnenolone), demonstrated that it also increases microtubule polymerization, suggesting that the acetyl group at the C3 position is compatible with this activity. d-nb.info This effect is mediated through the interaction of pregnenolone with the cytoplasmic linker protein 170 (CLIP-170), a microtubule plus-end tracking protein. By binding to CLIP-170, pregnenolone promotes microtubule growth and can influence processes such as neurite outgrowth. d-nb.info Given that pregnenolone acetate retains this function, it is plausible that this compound could also modulate microtubule dynamics, although the influence of the 7-bromo substitution on this specific interaction remains to be elucidated.

Effects on Neurite Growth and Neuronal Development

Pregnenolone and its derivatives have been shown to play a role in neuronal development and plasticity. nih.gov Pregnenolone itself can promote neurite outgrowth and accelerate axon formation in cultured neurons. biorxiv.org It has been observed to increase the length of the fast-growing microtubule gaps along the axonal shaft, suggesting a role in microtubule dynamics. biorxiv.org Specifically, pregnenolone treatment can shift the balance towards more dynamic microtubules, which is crucial for axon homeostasis and growth. biorxiv.org

The mechanism for this appears to involve the interaction with microtubule-associated proteins (MAPs). Pregnenolone has been found to bind to MAP2, a protein crucial for microtubule formation and stabilization in neurons. nih.gov This interaction is thought to enhance the assembly and stability of microtubules, which are essential components of the neuronal cytoskeleton and are fundamental for the extension of neurites and axons. nih.gov Furthermore, pregnenolone has been shown to increase the presence of dynamic and stable microtubules, as indicated by post-translational modifications of tubulin. biorxiv.org Given these properties of the parent compound, a derivative like this compound might exhibit modified, potentially enhanced, activity in promoting neurite growth and neuronal development, although the specific impact of the bromo and acetyl groups would require direct experimental investigation.

Exploration of Mechanisms Underlying Cognitive Function Modulation

The modulation of cognitive functions by pregnenolone and its derivatives is an area of active research. Pregnenolone sulfate (B86663), a major metabolite, has been linked to cognitive performance, with higher cerebral concentrations correlating with better memory in aged animals. nih.gov Deficits in memory have been reversed by the administration of pregnenolone sulfate. nih.gov

The underlying mechanisms are believed to involve the modulation of various neurotransmitter systems. A key target is the enhancement of acetylcholine (ACh) release in brain regions critical for memory, such as the hippocampus and cortex. nih.gov ACh is a neurotransmitter deeply involved in learning and memory processes. nih.gov Additionally, pregnenolone sulfate has been shown to interact with NMDA receptors, a type of glutamate (B1630785) receptor essential for synaptic plasticity and learning. nih.gov It acts as a positive modulator of NMDA receptor function, augmenting their responses. nih.gov

Furthermore, neurosteroids like pregnenolone may influence neurogenesis, the process of generating new neurons, which is linked to cognitive function. nih.gov Preliminary findings suggest that pregnenolone sulfate can increase neurogenesis in the hippocampus. nih.gov The anti-inflammatory properties of pregnenolone also contribute to its neuroprotective effects, which are crucial for maintaining cognitive health. nih.gov By suppressing pro-inflammatory cytokines, pregnenolone can protect neurons from inflammation-induced damage. nih.gov A derivative such as this compound could potentially have altered interactions with these targets, leading to a different profile of cognitive modulation.

Investigations into Anti-Proliferative and Apoptotic Pathways in Cancer Models (In Vitro Studies)

While specific data on this compound is unavailable, various pregnenolone derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines.

Cytotoxicity Mechanisms in Various Cancer Cell Lines

The cytotoxic effects of pregnenolone derivatives have been demonstrated in several human cancer cell lines, including prostate (PC-3), breast (MCF-7), and lung (SKLU-1) cancer. nih.gov The introduction of different functional groups to the pregnenolone scaffold can significantly influence the cytotoxic potency. For instance, the presence of an α,β-unsaturated carbonyl group and an ester moiety has been a strategy in the synthesis of pregnenolone derivatives with cytotoxic activity. nih.gov

The mechanism of cytotoxicity likely involves the induction of cellular stress and disruption of key signaling pathways. The specific chemical modifications on the pregnenolone backbone would determine the compound's ability to interact with cellular targets and induce cell death.

Table 1: Examples of Cytotoxicity of Pregnenolone Derivatives in Human Cancer Cell Lines

| Cell Line | Cancer Type | Derivative Type | IC50 (µM) |

| SKLU-1 | Lung Cancer | 4-fluorinated benzoic acid ester at C-21 | 12.8 ± 0.5 |

| SKLU-1 | Lung Cancer | 4-fluorinated benzoic acid ester at C-21 | 13.1 ± 1.2 |

Note: This data is for related pregnenolone derivatives, not this compound. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Induction of Programmed Cell Death (Apoptosis) Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer agents exert their effects. In the context of related compounds, agents that target signaling pathways involved in cell survival can trigger apoptosis. For example, the PI3K-Akt pathway is a critical pro-survival signaling cascade that is often aberrantly activated in cancer. nih.gov Inhibition of this pathway can lead to the activation of pro-apoptotic proteins. nih.gov

Akt, a central kinase in this pathway, promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad and caspase-9. nih.gov Therefore, compounds that can downregulate Akt activity can shift the balance towards apoptosis. This can be achieved by targeting upstream activators of Akt, such as the ErbB family of receptors. nih.gov The downregulation of these receptors can lead to reduced Akt phosphorylation and subsequent activation of caspase cascades, which are the executioners of apoptosis. nih.gov A modified pregnenolone derivative could potentially interact with these or other signaling molecules to initiate the apoptotic cascade in cancer cells.

Antimicrobial Properties and Underlying Mechanisms in Preclinical Models

The antimicrobial properties of steroid derivatives are an emerging area of interest. While direct evidence for this compound is lacking, the general mechanisms of antimicrobial action for lipophilic compounds like steroids can be considered.

The primary mechanism is often the disruption of the microbial cell membrane. nih.gov The lipophilic nature of these molecules allows them to intercalate into the lipid bilayer of the plasma membrane. nih.gov This can lead to a perturbation of the membrane structure, resulting in increased fluidity and permeability. nih.gov The consequence of this membrane damage is the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death. nih.gov

The effectiveness of this antimicrobial action is often correlated with the compound's lipophilicity and water solubility, which determine its ability to traverse the extracellular medium and interact with the microbial membrane. nih.gov The specific lipid composition and surface charge of the bacterial membrane can also influence the compound's activity. nih.gov It is plausible that a derivative like this compound, with its modified physicochemical properties, could exhibit antimicrobial activity through such membrane-disrupting mechanisms.

Metabolism and Biotransformation of Pregnenolone Derivatives

Enzymatic Pathways Involved in the Metabolism of Steroids

The metabolic processing of steroids is a meticulously orchestrated sequence of enzymatic reactions, broadly categorized into Phase I and Phase II pathways. These transformations are crucial for both the activation and deactivation of steroidal compounds, preparing them for excretion. osti.govnih.gov

Phase I Reactions: These are initial modifications that introduce or expose functional groups, such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups, on the steroid molecule. wikipedia.org This process, primarily driven by oxidation, reduction, and hydrolysis, increases the polarity of the steroid. The cytochrome P450 (CYP) superfamily of enzymes, predominantly found in the liver, are the principal catalysts of these oxidative reactions. nih.gov Specific CYP enzymes are responsible for hydroxylating various positions on the steroid nucleus, a key step in their metabolism. mdpi.com

Phase II Reactions: Following Phase I modifications, the now more polar steroid molecule undergoes conjugation reactions. In this phase, endogenous molecules such as glucuronic acid, sulfate (B86663), or glutathione (B108866) are attached to the steroid. wikipedia.org These conjugation reactions, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), significantly increase the water solubility of the steroid metabolites, facilitating their elimination from the body via urine or bile. osti.gov

In Vitro Metabolic Fate of Pregnenolone (B344588) Analogues Using Hepatic Microsomes, Recombinant Enzymes, or Tissue Homogenates

Hepatic Microsomes: Liver microsomes are vesicles derived from the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly CYPs. nih.gov Incubating pregnenolone with hepatic microsomes has been shown to result in the formation of several hydroxylated metabolites. nih.gov For 7-bromo-3-O-acetyl-pregnenolone, the initial metabolic step would likely involve the hydrolysis of the 3-O-acetyl group by esterases present in the microsomal preparation, yielding 7-bromo-pregnenolone. This would then be followed by CYP-mediated hydroxylation at various positions on the steroid core.

Recombinant Enzymes: The use of specific recombinant CYP enzymes allows for the precise identification of the enzymes responsible for metabolizing a particular compound. Studies with recombinant CYPs have elucidated the roles of specific enzymes in steroid metabolism. mdpi.com For instance, CYP17A1 is known to catalyze the 17α-hydroxylation of pregnenolone. nih.gov It is plausible that 7-bromo-pregnenolone could also serve as a substrate for CYP17A1, although the presence of the bromine atom at the 7-position might influence the binding affinity and catalytic efficiency.

Tissue Homogenates: Homogenates of various tissues, such as the adrenal glands, placenta, and brain, have been used to study steroid metabolism in specific physiological contexts. nih.govumich.edu These studies have revealed tissue-specific patterns of steroid conversion. For example, adrenal homogenates are potent in converting pregnenolone to downstream steroid hormones. nih.gov The metabolism of this compound in such systems would likely mirror that of pregnenolone, contingent on the initial deacetylation.

A hypothetical metabolic pathway for this compound in an in vitro system is outlined below:

Deacetylation: The 3-O-acetyl group is rapidly cleaved by esterases to yield 7-bromo-pregnenolone.

Hydroxylation: The resulting 7-bromo-pregnenolone is then hydroxylated by various CYP enzymes at positions such as 17α, 21, and potentially others, similar to the metabolism of pregnenolone.

Further Oxidation: The hydroxylated intermediates may undergo further oxidation or conversion to other steroid derivatives.

Role of Specific Cytochrome P450 Isoenzymes and Other Steroidogenic Enzymes in Pregnenolone Derivative Metabolism

The metabolism of pregnenolone and its derivatives is orchestrated by a specific set of CYP isoenzymes and other steroidogenic enzymes. mdpi.com Understanding the function of these enzymes is key to predicting the biotransformation of this compound.

Cytochrome P450 (CYP) Isoenzymes:

CYP11A1 (Cholesterol Side-Chain Cleavage Enzyme): This enzyme initiates steroidogenesis by converting cholesterol to pregnenolone and is not directly involved in the further metabolism of pregnenolone itself. hmdb.ca

CYP17A1 (17α-hydroxylase/17,20-lyase): A crucial enzyme in the synthesis of sex steroids, CYP17A1 catalyzes the 17α-hydroxylation of pregnenolone to form 17α-hydroxypregnenolone. nih.gov This enzyme could potentially metabolize 7-bromo-pregnenolone, though the bulky bromine atom at the 7-position might sterically hinder its binding to the active site.

CYP21A2 (21-hydroxylase): This enzyme is primarily involved in the synthesis of corticosteroids by hydroxylating progesterone (B1679170) and 17α-hydroxyprogesterone. While its direct action on pregnenolone is not a major pathway, it could potentially act on downstream metabolites.

CYP3A4: This is a major drug-metabolizing enzyme in the liver and is known to be involved in the metabolism of a wide range of steroids. epa.gov It is highly likely that CYP3A4 would be involved in the hydroxylation of 7-bromo-pregnenolone at various positions, contributing to its detoxification and clearance.

Other CYPs: Other CYP enzymes, such as those in the CYP2 family, may also play a minor role in the metabolism of pregnenolone derivatives. nih.gov

Other Steroidogenic Enzymes:

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is responsible for converting Δ5-3β-hydroxy steroids (like pregnenolone) to Δ4-3-keto steroids (like progesterone). wikipedia.org Before this conversion can occur with this compound, the 3-O-acetyl group must be removed. The presence of the 7-bromo substituent might also affect the enzyme's activity.

Esterases: These enzymes are critical for the initial step in the metabolism of this compound, which is the hydrolysis of the acetyl group at the 3-position. This de-protection step is necessary to unmask the 3β-hydroxyl group, which is a key site for further enzymatic modifications. jackwestin.com

The table below summarizes the key enzymes and their potential roles in the metabolism of this compound.

| Enzyme | Class | Predicted Role in Metabolism of this compound |

| Esterases | Hydrolase | Hydrolysis of the 3-O-acetyl group to yield 7-bromo-pregnenolone. |

| CYP17A1 | Cytochrome P450 | Potential 17α-hydroxylation of 7-bromo-pregnenolone. |

| CYP3A4 | Cytochrome P450 | Likely hydroxylation at various positions of the steroid nucleus. |

| 3β-HSD | Dehydrogenase | Potential conversion of 7-bromo-pregnenolone to 7-bromo-progesterone. |

| UGTs/SULTs | Transferase | Phase II conjugation of hydroxylated metabolites for excretion. |

Strategies for Modulating Metabolic Stability of Pregnenolone Analogues Through Chemical Modification (e.g., Halogenation to Block Metabolic Sites)

The chemical modification of steroid molecules is a well-established strategy in medicinal chemistry to enhance their therapeutic properties, including metabolic stability. Halogenation, in particular, has been employed to block sites that are susceptible to metabolic attack by CYP enzymes.

The introduction of a bromine atom at the 7-position of the pregnenolone steroid nucleus in this compound is a strategic modification. The C7 position of steroids is known to be susceptible to hydroxylation by certain CYP enzymes. By placing a bulky and electron-withdrawing bromine atom at this position, the following effects on metabolic stability can be anticipated:

Steric Hindrance: The bromine atom can physically block the access of metabolizing enzymes to the C7 position and potentially adjacent sites, thereby preventing hydroxylation at these locations.

Electronic Effects: The electron-withdrawing nature of bromine can alter the electron density of the steroid nucleus, potentially making it a less favorable substrate for oxidative enzymes.

Increased Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can influence its distribution and interaction with metabolizing enzymes.

While direct evidence for the metabolic stability of this compound is not available, studies on other halogenated compounds have shown that halogenation can indeed lead to altered metabolic profiles and increased resistance to degradation. nih.gov For example, the biotransformation of various halogenated aromatic compounds by microorganisms has been shown to be influenced by the position and nature of the halogen substituent. nih.gov

The 3-O-acetylation also serves as a prodrug strategy. The acetyl group masks the polar 3β-hydroxyl group, potentially improving oral bioavailability. Once absorbed, the acetyl group is expected to be rapidly cleaved by esterases in the plasma and liver to release the active 7-bromo-pregnenolone. nih.gov This approach allows for the protection of a key functional group until the compound reaches its site of action or metabolism.

Advanced Research Methodologies and Translational Research Considerations for Pregnenolone Analogues

In Vitro Cell Culture Models for High-Throughput Bioactivity Screening

High-throughput screening (HTS) using in vitro cell culture models represents a cornerstone in the initial stages of drug discovery, enabling the rapid assessment of large compound libraries for desired biological activity.

Selection and Optimization of Cell Lines for Specific Mechanistic Assays

The choice of cell line is paramount for the relevance and success of any screening campaign. For neurosteroid research, a variety of cell lines are utilized, each with specific advantages for dissecting particular mechanisms of action.

Neuronal Cell Lines: Human neuroblastoma cell lines, such as SH-SY5Y, are frequently employed. These cells can be differentiated into more mature neuronal phenotypes and have been shown to synthesize pregnenolone (B344588), making them a relevant model for studying neurosteroid effects on neuronal processes. nih.gov For instance, studies have used SH-SY5Y cells to investigate the role of the cytoskeleton in pregnenolone synthesis. nih.gov

Glial Cell Lines: Human glioma cell lines (e.g., MGM-1, MGM-3) and non-cancerous glial cell models like normal human astrocytes (NHA) and human microglia (HMC3) are crucial for understanding the synthesis and effects of neurosteroids in the non-neuronal components of the central nervous system. nih.gov Oligodendrocytes, in particular, have been identified as a primary source of pregnenolone in the human brain. nih.gov

Reporter Gene Cell Lines: For investigating interactions with specific receptors, such as the Pregnane X Receptor (PXR), stable reporter cell lines expressing the human or other species' PXR can be developed. nih.gov These assays provide a direct measure of receptor activation by a compound.

Cancer Cell Lines: Given that some pregnenolone derivatives exhibit cytotoxic effects against cancer cells, various cancer cell lines are used to screen for potential anti-cancer activity. nih.gov For example, LNCaP prostate cancer cells and U87MG glioma cells have been used to test the biological activity of pregnenolone analogues. nih.gov

Optimization of these cell lines involves establishing culture conditions that promote the desired phenotype and ensuring the expression of relevant targets for the assay. This may include differentiation protocols, as seen with SH-SY5Y cells, to induce a more neuron-like state. nih.gov

Application of High-Throughput Screening (HTS) Methodologies in Compound Evaluation

HTS methodologies allow for the rapid and automated testing of thousands of compounds. For pregnenolone analogues, these assays can be designed to measure a variety of endpoints.

A common HTS approach involves measuring changes in cell viability or proliferation in response to compound treatment. nih.gov For example, a screen of pregnenolone derivatives could identify compounds that selectively inhibit the growth of cancer cells while having minimal effect on healthy neuronal cells. Another key application is in screening for compounds that modulate specific cellular processes, such as microtubule polymerization, which is a known function of pregnenolone. nih.gov An in vitro microtubule polymerization assay using fluorescently labeled tubulin can be adapted for a high-throughput format to identify analogues with similar or enhanced activity. nih.gov

The data generated from HTS is typically expressed as a percentage of control activity or as an IC50/EC50 value, which represents the concentration of the compound that produces a 50% inhibition or effect, respectively.

Preclinical Animal Models for Mechanistic and Efficacy Studies

Following initial in vitro screening, promising compounds are advanced to preclinical animal models to evaluate their efficacy and further elucidate their mechanisms of action in a living organism.

Zebrafish Models: The zebrafish (Danio rerio) has emerged as a powerful model organism for developmental biology and drug screening. Its rapid external development and optical transparency allow for real-time imaging of developmental processes. In the context of neurosteroid research, zebrafish have been used to study the effects of pregnenolone analogues on neuronal development, such as neurite growth and axon formation. nih.gov For example, studies have shown that a pregnenolone derivative can promote the formation of stable microtubule tracks in the developing cerebellar axons of zebrafish. nih.gov The zebrafish model is also valuable for studying steroid biosynthesis and its regulation. researchgate.net

Xenograft Studies: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model for evaluating the anti-cancer efficacy of new compounds. If a pregnenolone analogue like 7-Bromo-3-O-acetyl-pregnenolone shows cytotoxic activity against cancer cell lines in vitro, its ability to inhibit tumor growth in vivo would be assessed in a relevant xenograft model.

Assessment of Blood-Brain Barrier (BBB) Permeability in Preclinical In Vitro Models

A critical factor for any centrally acting drug is its ability to cross the blood-brain barrier (BBB). The Parallel Artificial Membrane Permeability Assay (PAMPA) is a widely used in vitro model for predicting passive BBB penetration. wikipedia.orgpion-inc.com

The PAMPA assay utilizes a multi-well plate setup where a donor compartment is separated from an acceptor compartment by an artificial membrane coated with a lipid mixture that mimics the composition of the BBB. pion-inc.comsigmaaldrich.com The test compound is added to the donor compartment, and its concentration in the acceptor compartment is measured over time to determine its permeability. pion-inc.com This high-throughput method allows for the rapid screening of compounds for their potential to passively diffuse across the BBB. evotec.com It is important to note that pregnenolone itself is lipophilic and can cross the BBB, whereas its sulfated form, pregnenolone sulfate (B86663), does not. wikipedia.orgnih.gov Therefore, assessing the permeability of analogues like this compound is crucial. Recent studies have utilized the PAMPA assay to confirm the BBB penetration of newly synthesized pregnenolone derivatives. nih.gov

Application of Omics Approaches in Understanding Compound-Cellular Interactions

Omics technologies, such as proteomics and metabolomics, provide a global view of the molecular changes within a cell or organism in response to a specific compound.

Proteomics: This approach involves the large-scale study of proteins. In the context of pregnenolone analogues, proteomics can be used to identify the protein targets of a compound and to understand how it perturbs cellular pathways. For example, quantitative proteomics can be used to compare the protein expression profiles of cells treated with a compound versus untreated cells, revealing proteins that are up- or down-regulated. nih.govfrontiersin.org This can provide insights into the compound's mechanism of action.

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. By analyzing the metabolome, researchers can identify changes in metabolic pathways affected by a pregnenolone analogue. For instance, a study could investigate how this compound alters the steroidogenesis pathway or other related metabolic networks.

Utilization of Photoaffinity Probes for Direct Target Identification and Validation

Identifying the direct molecular targets of a novel compound is a critical step in understanding its mechanism of action. Photoaffinity labeling (PAL) is a powerful technique for achieving this. nih.govnih.gov

PAL involves synthesizing a probe molecule that incorporates three key features: the pharmacophore of interest (in this case, a derivative of this compound), a photoreactive group (such as a diazirine, benzophenone, or aryl azide), and a reporter tag for detection and enrichment. nih.govenamine.net When the probe binds to its target protein and is exposed to a specific wavelength of light, the photoreactive group is activated and forms a covalent bond with the protein. nih.gov The tagged protein can then be isolated and identified using techniques like mass spectrometry. enamine.net

Click-enabled probes, a type of photoaffinity probe, have been successfully used to identify the interactome of pregnenolone in live cells, revealing novel protein targets in both cancer and immune cells. nih.govnih.govfrontiersin.org This approach could be directly applied to this compound to definitively identify its binding partners and validate targets suggested by other methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.